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molecular formula C9H18O2S B8363396 Ethyl-3-(Propylthio)Butyrate

Ethyl-3-(Propylthio)Butyrate

Cat. No. B8363396
M. Wt: 190.31 g/mol
InChI Key: LYLGVWXBRZHUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04739105

Procedure details

Into a 500 ml one neck flask equipped with reflux condenser, spin bar, and hot plate containing a built in magnetic stirrer, cooling bath and ultra-violet light source are placed 17.9 grams (0.157 moles) of ethyl crotonate and 12 grams (0.158 moles) of n-propyl mercaptan with stirring and maintaining the temperature at 30° C., the reaction mass is stirred after turning the ultraviolet light on. The reaction mass is continued to be stirred for a period of 8 hours. At the end of the 8 hour period, the ultra-violet light was turned off and the reaction mass is transferred to a distillation flask and distilled on a micro Vigreux column yielding the following fractions:
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
one
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:9]([SH:12])[CH2:10][CH3:11]>>[CH2:7]([O:6][C:1](=[O:5])[CH2:2][CH:3]([S:12][CH2:9][CH2:10][CH3:11])[CH3:4])[CH3:8]

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
C(\C=C\C)(=O)OCC
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(CC)S
Step Three
Name
one
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
ADDITION
Type
ADDITION
Details
hot plate containing
CUSTOM
Type
CUSTOM
Details
a built in magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath
STIRRING
Type
STIRRING
Details
the reaction mass is stirred
STIRRING
Type
STIRRING
Details
to be stirred for a period of 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
At the end of the 8 hour period
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the reaction mass is transferred to a distillation flask
DISTILLATION
Type
DISTILLATION
Details
distilled on a micro Vigreux column
CUSTOM
Type
CUSTOM
Details
yielding the following fractions

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC(C)SCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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